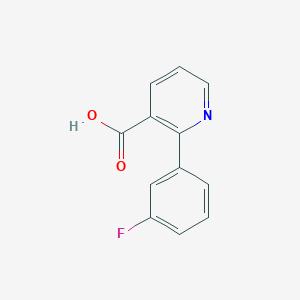
2-(3-Fluorophenyl)nicotinic acid
Übersicht
Beschreibung
“2-(3-Fluorophenyl)nicotinic acid” is a chemical compound with the molecular formula C12H8FNO2 . It is a derivative of nicotinic acid, which is a form of vitamin B3 .
Synthesis Analysis
The synthesis of nicotinic acid derivatives has been reported in various studies . One strategy employed for the synthesis of desired nicotinic acid derivatives involved esterification of nicotinic acid . The methyl nicotinate gets derivatized by 2-Fluorophenyl urea, 3-trifluoro methylphenyl urea, DL-nor-leucine, 2, 4-dichlorophenoxy acetic acid hydrazone and diethyl malonate which are further reacted with thiourea to get corresponding condensed product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a fluorophenyl group . The exact mass of the molecule is 217.053909 Da .
Chemical Reactions Analysis
Nicotinic acid and its derivatives have been studied for their chemical reactions . For instance, methyl nicotinate can react with hydrazine hydrate to form nicotinoyl hydrazine . This, when condensed with substituted aryl aldehydes, gives the corresponding arylidene derivatives .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H8FNO2 . The average mass of the molecule is 217.196 Da .
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
A study highlighted the synthesis of nicotinic acid derivatives and evaluated their insecticidal activities. The process involved the esterification of nicotinic acid, followed by derivatization with various compounds including 2-Fluorophenyl urea. These derivatives were tested against pests such as the Green peach aphid, American bollworm, and Maize weevil, showing promising activity. This indicates the potential of 2-(3-Fluorophenyl)nicotinic acid derivatives in developing new insecticides (Deshmukh, Patil, & Shripanavar, 2012).
Pharmaceutical and Biochemical Applications
Another aspect of this compound's application is its use in the pharmaceutical and biochemical industries, specifically in the synthesis of compounds with potential therapeutic effects. For instance, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been explored, serving as key intermediates in the manufacture of certain inhibitors. This synthesis process highlights the compound's utility in drug development and its contribution to medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, is likely to be similar to that of its parent compound . Nicotinic acid, also known as niacin, is a B vitamin that has been used to treat hypertriglyceridemia and pellagra .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, stimulating neurons and ultimately blocking synaptic transmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of pyridine alkaloids, which are produced in the roots and accumulate mainly in the leaves of plants . The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Pharmacokinetics
The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .
Result of Action
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Action Environment
The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Safety and Hazards
Zukünftige Richtungen
Research on nicotinic acid and its derivatives continues to be a topic of interest in the scientific community . For instance, some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(3-Fluorophenyl)nicotinic acid are not well-studied. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid serves as a precursor for the synthesis of the coenzymes NAD and NADP, which participate in numerous metabolic reactions .
Cellular Effects
The cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives have been shown to have significant effects on cellular processes. For instance, nicotinic acid has been found to have antilipolytic, vasodilatory, and neuroprotective functions .
Molecular Mechanism
Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on nicotinic acid and its derivatives have shown that the effects can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
Studies on nicotinic acid suggest that it is transported and distributed via specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of similar compounds can have significant effects on their activity or function .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDTMKJDTXBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673409 | |
| Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214365-08-8 | |
| Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



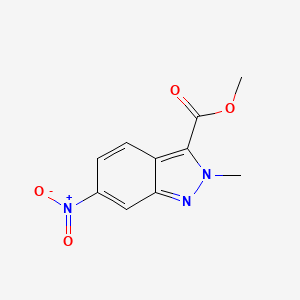
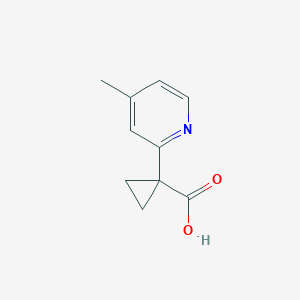
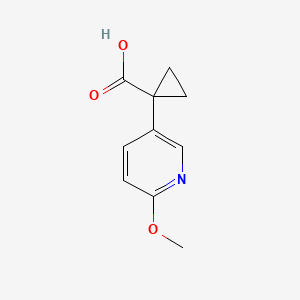
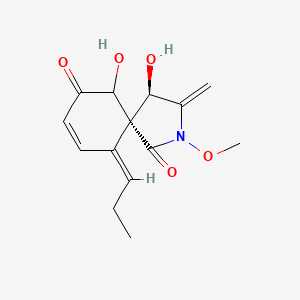

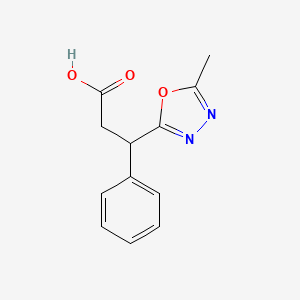
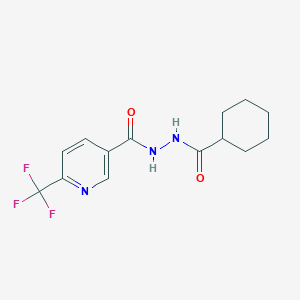
![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)
![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)
![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)


![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)